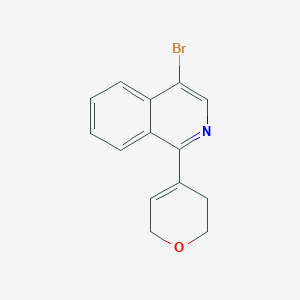
4-Bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline” is a complex organic compound. The “3,6-dihydro-2H-pyran” part of the molecule refers to a type of heterocyclic compound with the formula C5H8O . This compound plays an important role as an intermediate for organic synthesis in the agrochemical, pharmaceutical, and dyestuff fields .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. The InChI code for the molecule is1S/C14H12BrNO/c15-13-9-16-14 (10-5-7-17-8-6-10)12-4-2-1-3-11 (12)13/h1-5,9H,6-8H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.
作用機序
The mechanism of action of 4-Bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline involves the inhibition of MAO-B. MAO-B is an enzyme that is responsible for the breakdown of neurotransmitters such as dopamine and serotonin. Inhibition of MAO-B leads to an increase in the levels of these neurotransmitters in the brain, which can have a variety of effects on behavior and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood, but it has been shown to have activity as a selective inhibitor of MAO-B. Inhibition of MAO-B can lead to an increase in the levels of neurotransmitters such as dopamine and serotonin, which can have a variety of effects on behavior and mood.
実験室実験の利点と制限
One advantage of using 4-Bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline in lab experiments is its high yield of synthesis and ease of purification. Additionally, its selective inhibition of MAO-B can be useful in studying the role of this enzyme in various biological processes. However, one limitation of using this compound is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 4-Bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline. One direction is to further investigate its mechanism of action and its effects on neurotransmitter levels in the brain. Another direction is to explore its potential applications in the treatment of neurological disorders such as Parkinson's disease and depression. Finally, future research could focus on developing more selective inhibitors of MAO-B based on the structure of this compound.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. Its synthesis method is straightforward, and it has been shown to have activity as a selective inhibitor of MAO-B. While its mechanism of action is not well understood, it has potential applications in the treatment of neurological disorders and in the study of neurotransmitter systems in the brain. Further research is needed to fully understand its effects and potential applications.
合成法
The synthesis of 4-Bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline involves the reaction of 4-bromoisoquinoline with 3,6-dihydro-2H-pyran in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The yield of the reaction is typically high, and the product can be purified using standard chromatographic techniques.
科学的研究の応用
4-Bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have activity as a selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
特性
IUPAC Name |
4-bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c15-13-9-16-14(10-5-7-17-8-6-10)12-4-2-1-3-11(12)13/h1-5,9H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUVWLOCLYKZDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1C2=NC=C(C3=CC=CC=C32)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

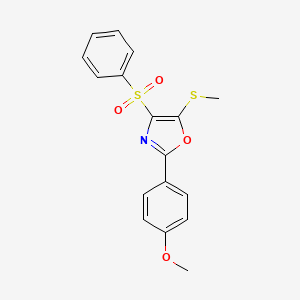
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2783709.png)
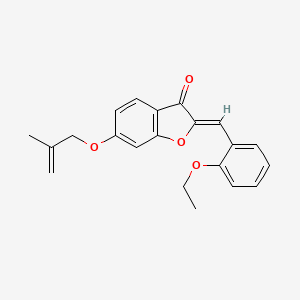



![N-(1-cyanocyclohexyl)-N-methyl-2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide](/img/structure/B2783718.png)
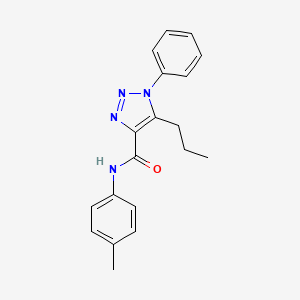
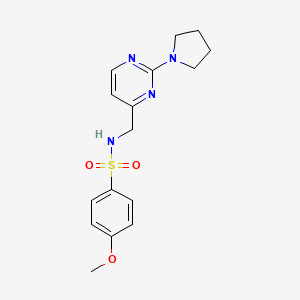

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenylsulfanyloxan-3-yl]acetamide](/img/structure/B2783725.png)
![2-Methyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2783726.png)
![3-(Methylthio)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2783728.png)
![{[2-(Trifluoromethyl)phenyl]carbamoyl}methyl quinoline-2-carboxylate](/img/structure/B2783730.png)